molecular formula C23H28N4O3 B2398361 Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate CAS No. 1005103-60-5

Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate

Cat. No.: B2398361
CAS No.: 1005103-60-5
M. Wt: 408.502
InChI Key: KHMOANOOPDOELL-UHFFFAOYSA-N
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Description

Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential therapeutic effects on cancer cells, particularly in the treatment of solid tumors.

Scientific Research Applications

Structural Aspects and Properties

  • Research on amide-containing isoquinoline derivatives, closely related to the structural framework of quinoxaline, has shown that these compounds form gels or crystalline solids upon treatment with different acids. Their structural analysis reveals potential for diverse chemical behavior and applications in materials science due to their ability to form host–guest complexes with enhanced fluorescence emission, suggesting their utility in optical materials and sensors (Karmakar, Sarma, & Baruah, 2007).

Synthetic Routes and Chemical Reactivity

  • Studies on tertiary amine oxides and their reactions with cyclohexanediones in the presence of acetic anhydride have led to the formation of substituted quinolines. These reactions underline the compound's reactivity and potential for creating diverse molecular architectures, which could be relevant for pharmaceutical and material science applications (Yousif, Saeki, & Hamana, 1982).

Catalytic and Biological Activities

  • Methyl-substituted 8-hydroxyquinolines, while not identical, share structural similarities with the quinoxaline derivatives and have shown significant catalytic activity in the oxidation of hydrocarbons. This suggests potential applications in catalysis and environmental chemistry for similar compounds (Palion-Gazda et al., 2021).

Potential Antitubercular Activity

  • Aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, which share a core structural motif with quinoxaline derivatives, have been synthesized and shown to possess promising antitubercular activity. This highlights the potential of structurally similar compounds in medicinal chemistry and drug discovery (Kantevari, Patpi, Sridhar, Yogeeswari, & Sriram, 2011).

Properties

IUPAC Name

cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-15-13-27(14-16(2)29-15)22-21(25-19-10-6-7-11-20(19)26-22)18(12-24)23(28)30-17-8-4-3-5-9-17/h6-7,10-11,15-18H,3-5,8-9,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMOANOOPDOELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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